molecular formula C10H19N B3384120 8-Methyl-decahydroquinoline CAS No. 52601-69-1

8-Methyl-decahydroquinoline

Cat. No. B3384120
CAS RN: 52601-69-1
M. Wt: 153.26 g/mol
InChI Key: UUNKAGONMZHCIP-UHFFFAOYSA-N
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Description

8-Methyl-decahydroquinoline is a chemical compound with the CAS Number: 52601-69-1 . It is a liquid at room temperature . The IUPAC name for this compound is 8-methyldecahydroquinoline . The InChI Code for this compound is 1S/C10H19N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-11H,2-7H2,1H3 .


Molecular Structure Analysis

The molecular weight of 8-Methyl-decahydroquinoline is 153.27 . The InChI key for this compound is UUNKAGONMZHCIP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

8-Methyl-decahydroquinoline is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Poison Frog Alkaloids

Decahydroquinoline is a key component in the synthesis of poison frog alkaloids . The total synthesis of two decahydroquinoline poison frog alkaloids, ent-cis-195A and cis-211A, was achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively . These alkaloids were synthesized from a common key intermediate in a divergent fashion .

Marine Derived Decahydroquinoline Alkaloid Chemistry

Marine derived decahydroquinoline alkaloids have been studied extensively . These alkaloids can be divided into three distinct sets, with the first group being simple 2,5-disubstituted decahydroquinolines isolated from dart poison frogs and ants . The second group, lepadins, are marine alkaloids isolated from three distinct ascidians .

Biological Activities of Lepadins

Lepadins, a group of decahydroquinoline alkaloids, possess some interesting biological activities . Lepadins A and B have shown cytotoxicity against cancer cell lines, while lepadins D-F have demonstrated antiplasmodial and antitrypanosomal activity . Lepadin B, along with pictamine, was found to block neuronal nicotinic acetylcholine receptors α4β2 and α7 .

Potential Building Blocks for Pharmacologically Active Scaffolds

Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . This suggests that 8-Methyl-decahydroquinoline could be used in the development of new drugs and therapies.

Biosynthetic Relationships

A proposal has been made for the biosynthetic relationships between acyclic and cyclic C-18 amino alcohol natural products . This could provide insights into the biosynthesis of 8-Methyl-decahydroquinoline and related compounds.

Synthesis of Complex Polycyclic Alkaloids

Decahydroquinoline is also a key component in the synthesis of more complex polycyclic alkaloids . These alkaloids, which include gephyrotoxin and Lycopodium alkaloids, contain several other heterocyclic ring systems fused into one molecule .

Safety and Hazards

8-Methyl-decahydroquinoline is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers There are several papers that discuss the synthesis and biological activity of 8-Hydroxyquinolines , the stereocontrolled construction of decahydroquinoline ring systems , and the phytochemicals from fern species . These papers could provide more insights into the properties and potential applications of 8-Methyl-decahydroquinoline.

properties

IUPAC Name

8-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNKAGONMZHCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310275
Record name Decahydro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-decahydroquinoline

CAS RN

52601-69-1
Record name Decahydro-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52601-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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